molecular formula C21H19Cl2N3O2S2 B295232 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No. B295232
M. Wt: 480.4 g/mol
InChI Key: UJWFXEJXDZQGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is not fully understood. However, it is thought to work by inhibiting certain enzymes or signaling pathways that are involved in inflammation or cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide has potential anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the production of certain cytokines and other inflammatory molecules, as well as to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide in lab experiments is its potential biological activity. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide. These could include:
1. Further studies to elucidate the mechanism of action of this compound, which could help to identify potential therapeutic targets.
2. Studies to investigate the potential anti-inflammatory and anti-cancer effects of this compound in animal models and human clinical trials.
3. Exploration of the potential use of this compound in combination with other drugs or therapies to enhance its biological activity.
4. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize dosing and administration strategies.
5. Further characterization of the chemical and physical properties of this compound, which could help to identify potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves several steps, including the reaction of 3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol with 3,4-dichlorophenylacetyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C21H19Cl2N3O2S2

Molecular Weight

480.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H19Cl2N3O2S2/c1-2-9-26-20(28)18-13-5-3-4-6-16(13)30-19(18)25-21(26)29-11-17(27)24-12-7-8-14(22)15(23)10-12/h2,7-8,10H,1,3-6,9,11H2,(H,24,27)

InChI Key

UJWFXEJXDZQGBC-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)SC4=C2CCCC4

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)SC4=C2CCCC4

Origin of Product

United States

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